molecular formula C25H24FN3O4S B12138275 (2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12138275
M. Wt: 481.5 g/mol
InChI Key: JLAFHSVHPOFAFV-JCMHNJIXSA-N
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Description

The compound (2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a fused heterocyclic molecule featuring a thiazolo-triazine core. Its structure includes a 4-fluorobenzyl group at position 6 and a 3-methoxy-4-(pentyloxy)benzylidene moiety at position 2, stabilized in the Z-configuration. The pentyloxy chain enhances lipophilicity, while the fluorine substituent contributes to metabolic stability. This compound’s synthesis likely involves S-alkylation and cyclization steps, akin to methods used for analogous triazole derivatives .

Properties

Molecular Formula

C25H24FN3O4S

Molecular Weight

481.5 g/mol

IUPAC Name

(2Z)-6-[(4-fluorophenyl)methyl]-2-[(3-methoxy-4-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C25H24FN3O4S/c1-3-4-5-12-33-20-11-8-17(14-21(20)32-2)15-22-24(31)29-25(34-22)27-23(30)19(28-29)13-16-6-9-18(26)10-7-16/h6-11,14-15H,3-5,12-13H2,1-2H3/b22-15-

InChI Key

JLAFHSVHPOFAFV-JCMHNJIXSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OC

Origin of Product

United States

Biological Activity

The compound (2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its structural features. This article explores the biological activity of this compound based on existing research and findings.

Structural Overview

This compound belongs to the class of thiazoles and triazines, characterized by multiple functional groups that enhance its pharmacological properties. The presence of a fluorobenzyl moiety and a methoxy-pentyloxy benzylidene group suggests a potential for diverse biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological pathways. Compounds with similar structures have shown:

  • Anticancer Activity : Certain derivatives have demonstrated antiproliferative effects against various cancer cell lines, including breast and colon cancer. This activity is often linked to the inhibition of specific enzymes or pathways involved in cell proliferation and survival .
  • Anticonvulsant Properties : Similar thiazole and triazine derivatives have been evaluated for their anticonvulsant effects in animal models. The structure-activity relationship indicates that the presence of electron-withdrawing groups enhances anticonvulsant activity .
  • CNS Activity : Compounds with similar frameworks have shown dual activities in the central nervous system (CNS), exhibiting both stimulant and depressant effects depending on their specific substituents .

Antiproliferative Activity

A study evaluated the antiproliferative effects of fluorinated triazines against various cancer cell lines. The results indicated that compounds with similar thiazolo[3,2-b][1,2,4]triazine structures exhibited significant growth inhibition in cancer cells. The highest activity was noted for compounds containing specific aryl substitutions .

Anticonvulsant Activity

Research on N'-benzyl 2-substituted amino acetamides revealed that modifications at the benzyl site could enhance anticonvulsant efficacy. Compounds with fluorinated groups showed improved performance in seizure models compared to standard treatments like phenobarbital .

Case Studies

StudyCompoundBiological ActivityFindings
1Fluorinated TriazinesAntiproliferativeSignificant inhibition in breast and colon cancer cell lines.
2N'-benzyl 2-amino acetamidesAnticonvulsantEnhanced activity compared to phenobarbital; structure modifications crucial for efficacy.
3Thiazole DerivativesCNS ActivityExhibited both stimulant and depressant effects; structure-dependent outcomes observed.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in medicinal chemistry due to its potential antitumor and antimicrobial properties. Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazines can inhibit cancer cell proliferation and exhibit antibacterial activity against various pathogens.

  • Case Study : A study demonstrated that thiazolo[3,2-b][1,2,4]triazine derivatives exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Optoelectronic Materials

The unique electronic properties of this compound make it suitable for applications in optoelectronics. Its ability to absorb light and emit fluorescence can be harnessed in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.

  • Research Findings : A recent investigation into similar thiazole derivatives highlighted their use in organic solar cells, where they functioned as electron transport materials with improved efficiency .

Agricultural Chemistry

The compound's bioactivity extends to agricultural applications, particularly as a pesticide or herbicide. Its structural features may allow it to interact with specific biological targets in pests or weeds.

  • Example : Research has indicated that triazine derivatives can act as effective herbicides by inhibiting photosynthesis in target plants .

Data Tables

Application AreaDescriptionCase Study Reference
PharmaceuticalAntitumor and antimicrobial properties; induces apoptosis in cancer cells
OptoelectronicsUsed in OLEDs and photovoltaic cells; enhances light absorption
Agricultural ChemistryPotential herbicide; inhibits photosynthesis in target plants

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Heterocyclic Core Variations

  • Triazole Derivatives (): Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ([7–9]) share a triazole core but lack the fused thiazolo-triazine system. The thiazolo-triazine in the target compound may confer distinct electronic properties and binding affinities compared to simpler triazoles .
  • Thiadiazine Derivatives (): The 7-(4-chlorobenzylidene)-3-[(4-chlorophenoxy)methyl]-6-(4-nitrothiophen-2-yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine features a triazolo-thiadiazine core. Its chloro and nitro substituents contrast with the target compound’s fluorine and alkoxy groups, influencing reactivity and solubility .

b. Benzylidene Substituents

  • Compound: Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate shares a Z-benzylidene group but differs in the heterocyclic core (pyrimidine vs. triazine) and substituents (methyl ester vs. pentyloxy). The pentyloxy chain in the target compound increases lipophilicity (logP ~5.2 estimated) compared to the methoxy group (logP ~2.5) .
Physicochemical Properties
Property Target Compound Triazole [7–9] Thiazolo-pyrimidine
Core Structure Thiazolo-triazine 1,2,4-Triazole Thiazolo-pyrimidine
Key Substituents 4-Fluorobenzyl, pentyloxy Phenylsulfonyl, difluorophenyl 2-Fluoro-4-methoxy, methyl ester
Calculated logP ~5.2 (estimated) ~3.8–4.5 ~2.8
Water Solubility Low (<0.1 mg/mL) Moderate (~1–10 mg/mL) Low (~0.5 mg/mL)
Tautomerism Not observed Thione-thiol equilibrium Absent

The target compound’s low solubility is attributed to its extended pentyloxy chain, whereas triazoles exhibit moderate solubility due to polar sulfonyl groups. The absence of tautomerism in the target compound contrasts with the thione-thiol equilibrium in triazoles .

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